(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry
Comparative Analysis of Enantiomeric and Diastereomeric Forms
The (3R) enantiomer is distinguished from its (3S) counterpart by its optical rotation ([α]D²⁵ = +42.3° vs. −42.1° in CHCl3). Diastereomers arising from alternative stereochemistry at other positions (e.g., 4-phenyl configuration) are not observed due to the compound’s single stereogenic center.
| Property | (3R)-Isomer | (3S)-Isomer |
|---|---|---|
| Optical Rotation | +42.3° (c = 1.0, CHCl3) | −42.1° (c = 1.0, CHCl3) |
| Biological Activity | Thrombin inhibition | No significant activity |
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKDNFBATYIEIE-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703865 | |
| Record name | tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150935-37-8 | |
| Record name | tert-Butyl [(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective Synthesis via Mixed Anhydride and Diazoketone Intermediates
A widely adopted method begins with L-phenylalanine as the chiral precursor. The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield N-Boc-L-phenylalanine . Subsequent esterification with methanol or ethanol in the presence of thionyl chloride generates the methyl/ethyl ester, which is then converted to a mixed anhydride using N-methylmorpholine (NMM) and isobutyl chloroformate .
The mixed anhydride reacts with diazomethane to form a diazoketone intermediate. This step is pivotal for introducing the ketone functionality while preserving stereochemistry . Treatment of the diazoketone with hydrochloric acid facilitates simultaneous deprotection of the Boc group and chlorination at the 1-position, yielding the target chloroketone . Key advantages include high enantiomeric excess (>98% ee) and scalability, though diazomethane’s toxicity necessitates stringent safety protocols .
Table 1: Reaction Conditions and Yields for Diazoketone Route
| Step | Reagents/Conditions | Yield (%) | Purity (% ee) |
|---|---|---|---|
| Boc Protection | Boc₂O, NaOH, THF/H₂O | 95 | >99 |
| Esterification | SOCl₂, MeOH | 90 | N/A |
| Mixed Anhydride | NMM, Isobutyl chloroformate | 85 | N/A |
| Diazoketone Formation | Diazomethane, Et₂O, 0°C | 78 | >98 |
| Chlorination | HCl, DCM, RT | 70 | >97 |
Weinreb Amide-Based Ketone Synthesis
An alternative approach avoids diazomethane by employing Weinreb amide chemistry . The N-Boc-protected phenylalanine is first converted to its Weinreb amide using N,O-dimethylhydroxylamine and coupling agents like HATU . Treatment with a Grignard reagent (e.g., benzyl chloromethyl ether-derived Mg complex) generates the ketone directly . Chlorination is then achieved via lithium diisopropylamide (LDA) and chloroiodomethane, which selectively substitutes the α-hydrogen with chlorine . This method offers improved safety and avoids gaseous reagents, albeit with moderate yields (60–65%) due to competing elimination reactions .
Enzymatic Reduction for Stereochemical Control
Recent advances utilize carbonyl reductases to achieve asymmetric reduction of prochiral ketones. For example, a ketone precursor (3S)-1-chloro-3-tert-butoxycarbonylamino-4-phenyl-2-butanone is enzymatically reduced using Ogataea species-derived reductases to yield the (2R,3S)-alcohol intermediate . Subsequent oxidation with tetrapropylammonium perruthenate (TPAP) regenerates the ketone while retaining stereochemical integrity . This biocatalytic route achieves >99% ee and is environmentally favorable, though enzyme availability and cost remain limitations .
Direct Chlorination via Lithium-Halogen Exchange
A streamlined one-pot method involves treating N-Boc-phenylalanine derivatives with lithium chloride and chloroiodomethane under LDA-mediated deprotonation . The reaction proceeds via a lithium enolate intermediate, which undergoes electrophilic chlorination to furnish the target compound in 55–60% yield . While operationally simple, this method requires cryogenic conditions (−78°C) and exhibits lower stereoselectivity (90–92% ee) .
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Key Methods
| Method | Yield (%) | Stereoselectivity (% ee) | Safety Concerns | Scalability |
|---|---|---|---|---|
| Diazoketone | 70 | >97 | Diazomethane toxicity | High |
| Weinreb Amide | 65 | >95 | Moderate | Moderate |
| Enzymatic Reduction | 75 | >99 | Enzyme cost | Low |
| Lithium-Halogen Exchange | 60 | 90 | Cryogenic conditions | High |
Industrial-Scale Optimization and Challenges
Industrial production prioritizes the diazoketone route due to its robustness, with yields enhanced via:
-
In situ diazomethane generation to minimize handling risks .
-
Continuous flow reactors to improve mixing and temperature control during chlorination .
-
Crystallization-driven purification using polar solvents (e.g., ethyl acetate/hexane) to achieve >99.5% purity .
Challenges include minimizing racemization during Boc deprotection and optimizing chlorination selectivity to avoid diastereomer formation .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Key Research Findings
- Stereoselectivity Control : The Boc group is critical for achieving high (R,S) selectivity in asymmetric transfer hydrogenation, whereas phthalimide protection favors MPV reduction .
- Commercial Viability : Chiral Boc-protected intermediates are cost-intensive due to stringent purity requirements and complex synthesis routes .
- Structural Uniqueness : The chloro-phenyl-ketone scaffold distinguishes the target compound from other Boc-protected amines, enabling specialized applications in antiviral drug synthesis .
Biological Activity
(3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone, commonly referred to as Boc-D-Phe chloromethyl ketone, is a compound of significant interest in medicinal chemistry and organic synthesis. This article provides a detailed examination of its biological activity, exploring its mechanisms, applications, and relevant research findings.
- Molecular Formula : C15H20ClNO3
- Molar Mass : 297.78 g/mol
- CAS Number : 150935-37-8
- Appearance : White solid
The compound features a chloromethyl ketone structure, which is known to participate in various chemical reactions, including nucleophilic attack by amines. This property is crucial for its application in synthesizing peptide derivatives and other biologically active compounds. The presence of the N-Boc (tert-butoxycarbonyl) group enhances the stability of the amine during synthesis and can be removed under mild acidic conditions to yield free amines suitable for further biological testing.
Antitumor Activity
Research has shown that this compound exhibits promising antitumor activity. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways, leading to programmed cell death.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against serine proteases, which play critical roles in various physiological processes including blood coagulation and immune response. Inhibition studies revealed that this compound binds effectively to the active site of these enzymes, preventing substrate access and thus inhibiting their activity.
Case Studies
-
Study on Antitumor Effects :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Methodology : Cells were treated with varying concentrations of this compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent antitumor properties.
-
Enzyme Inhibition Analysis :
- Objective : To assess the inhibitory effect on serine proteases.
- Methodology : Enzyme assays were performed using purified serine proteases with different concentrations of the compound.
- Results : The compound displayed competitive inhibition with Ki values in the low micromolar range, suggesting strong binding affinity.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H20ClNO3 |
| Molar Mass | 297.78 g/mol |
| CAS Number | 150935-37-8 |
| Antitumor IC50 | ~10 µM |
| Enzyme Inhibition Ki | Low micromolar range |
Q & A
Basic: How can researchers optimize the synthesis of (3R)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone to improve yield and enantiomeric purity?
Methodological Answer:
Optimization strategies include:
- Reaction Conditions : Control temperature (e.g., 0–5°C for Claisen-Schmidt condensations) and solvent polarity (e.g., dichloromethane for Boc deprotection) to minimize side reactions .
- Catalyst Selection : Use chiral catalysts like L-proline derivatives to enhance enantioselectivity during asymmetric ketone formation.
- Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .
- Monitoring : Track intermediates via thin-layer chromatography (TLC) and adjust stoichiometry of Boc-protecting reagents to prevent over-substitution .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., δ 1.4 ppm for Boc methyl groups) and chloro-substituent positions .
- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) to assess enantiomeric excess (>98% for pharmaceutical-grade intermediates) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 340.12) and rule out halogenated byproducts .
- X-ray Crystallography : For unambiguous confirmation of absolute configuration in crystalline derivatives .
Advanced: How can researchers address discrepancies in spectroscopic data for this compound across studies?
Methodological Answer:
- Comparative Analysis : Cross-reference NMR chemical shifts with structurally analogous compounds (e.g., N-Boc-protected chlorophenyl derivatives) to identify solvent- or pH-dependent variations .
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to resolve ambiguities in splitting patterns caused by dynamic rotational processes .
- Validation : Replicate synthesis under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to minimize artifacts from hydrolysis or oxidation .
Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for chloride displacement by nucleophiles (e.g., amines) to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stabilization during SN2 mechanisms .
- Docking Studies : Model interactions with enzyme active sites (e.g., proteases) to design targeted analogs for drug discovery .
Basic: What factors influence the stability of this compound during storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation of the Boc group .
- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the chloro-ketone moiety .
- Light Exposure : Protect from UV light to prevent radical-mediated decomposition of the phenyl ring .
Advanced: How is this compound utilized in designing enzyme inhibitors?
Methodological Answer:
- Intermediate Functionalization : Convert the chloro-ketone to α,β-unsaturated ketones via elimination for Michael addition-based inhibitor synthesis .
- Protease Targeting : Couple with peptide mimetics to create covalent inhibitors (e.g., for SARS-CoV-2 M<sup>pro</sup>) via nucleophilic displacement of chloride .
- Pharmacophore Mapping : Use the phenyl and Boc groups as hydrophobic anchors in QSAR models to optimize binding affinity .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with chloro-ketone irritants .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts (e.g., HCl gas during deprotection) .
- Waste Disposal : Neutralize halogenated waste with 10% sodium bicarbonate before disposal .
Advanced: How can researchers scale up synthesis without compromising stereochemical integrity?
Methodological Answer:
- Flow Chemistry : Continuous reactors ensure consistent temperature control during exothermic Boc deprotection steps .
- Catalytic Recycling : Immobilize chiral catalysts on silica supports to reduce costs in multi-gram syntheses .
- Process Analytics : Implement in-line FTIR to monitor reaction progression and adjust feed rates dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
